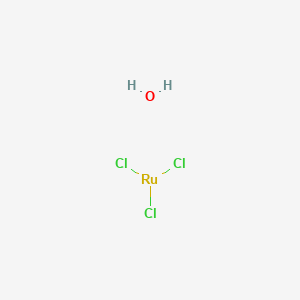

Ruthenium(III) chloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-94-6, 14898-67-0 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ruthenium(III) Chloride Hydrate: A Comprehensive Technical Guide for Advanced Chemical Applications

This guide provides an in-depth exploration of Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), a cornerstone material in modern chemistry. It is designed for researchers, scientists, and drug development professionals who leverage the unique properties of ruthenium in catalysis, synthesis, and materials science. We will delve into its fundamental chemical properties, its pivotal role as a precursor to a vast array of organometallic complexes, and provide practical, field-tested protocols for its application.

Core Concepts: Understanding the Starting Material

Ruthenium(III) chloride is most commonly encountered and utilized in its hydrated form, RuCl₃·xH₂O.[1] While the anhydrous form exists, its general insolubility and lower reactivity make the hydrate the preferred starting material for the majority of applications in ruthenium chemistry.[2][3] The hydrate typically appears as a dark brown to black, hygroscopic solid powder and is readily soluble in various polar solvents, a critical property for its use in homogeneous catalysis.[4][5]

The true utility of RuCl₃·xH₂O lies in its versatile coordination chemistry and the stability of multiple ruthenium oxidation states, particularly Ru(II), Ru(III), and Ru(IV).[1][6] This allows it to serve as a gateway to hundreds of distinct ruthenium compounds, acting as a precursor for catalysts that drive critical organic transformations.[7][8]

Structural and Physical Properties

The distinction between the anhydrous and hydrated forms is crucial for experimental design. The anhydrous solid exists in two main polymorphs: the black α-form and the dark brown β-form, which have different crystal structures and magnetic properties.[1][9] However, for the practicing chemist, the hydrated form is of primary importance. Its composition can vary, often approximating a trihydrate (RuCl₃·3H₂O).[1]

| Property | Value | Source(s) |

| Chemical Formula | RuCl₃·xH₂O | [1][10] |

| Molecular Weight | 207.43 g/mol (anhydrous basis) | [4] |

| Appearance | Dark brown to black powder/solid | [1][11] |

| CAS Number | 14898-67-0 (hydrate) | [1][12] |

| Key Characteristic | Hygroscopic | [5] |

| Decomposition Temp. | >500 °C | [4][9] |

Solubility Profile: The Key to Reactivity

The solubility of this compound is a determining factor in its widespread use. Unlike the insoluble anhydrous form, the hydrate's solubility in water and polar organic solvents facilitates its use in solution-phase reactions, which is essential for the synthesis of homogeneous catalysts.[3][4]

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Hydrochloric Acid | Soluble | [11] |

| Cold Water (Anhydrous) | Insoluble | [2][4] |

| Ethanol (Anhydrous) | Insoluble | [11] |

The Central Precursor in Ruthenium Chemistry

The primary value of RuCl₃·xH₂O is its function as a versatile precursor. Its reaction with a wide variety of ligands—including phosphines, amines, carbon monoxide, and cyclopentadienyl sources—provides access to a vast library of ruthenium complexes with tailored catalytic activities.

Caption: Role of RuCl₃·xH₂O as a central precursor.

Catalysis in Organic Synthesis

Ruthenium-based catalysts derived from RuCl₃·xH₂O are indispensable tools in modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions.[7][13]

-

Olefin Metathesis: RuCl₃·xH₂O is the ultimate starting material for the synthesis of the Nobel Prize-winning Grubbs' catalysts, which are pivotal for forming carbon-carbon double bonds in complex molecule synthesis.[6][11]

-

Hydrogenation: It is used to prepare highly effective hydrogenation catalysts, such as Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃), for the reduction of alkenes, alkynes, and carbonyl groups.[6][8]

-

Oxidation: The compound serves as a catalyst, often in conjunction with a co-oxidant, for the oxidation of alcohols to aldehydes or ketones and for various other oxidative transformations.[6][11]

Materials Science and Electronics

Beyond catalysis, RuCl₃·xH₂O is a key ingredient in the development of advanced materials.

-

Thin Films: It is a precursor for depositing thin films of ruthenium and its oxides, which are used in microelectronics for memory devices and as electrode materials due to their high conductivity and thermal stability.[7]

-

Nanomaterials: It is used in the synthesis of ruthenium nanoparticles, which have emerging applications in catalysis, drug delivery, and sensors.[6][13]

-

Energy Conversion: The compound finds use as a sensitizer in dye-sensitized solar cells (DSSCs) and as a catalyst in fuel cell electrodes to enhance energy conversion efficiency.[7]

Field-Proven Experimental Protocol: Synthesis of a Key Catalyst

To illustrate the practical application of RuCl₃·xH₂O, we provide a standard, reliable protocol for the synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], a widely used hydrogenation catalyst and precursor.[8]

Objective: To synthesize RuCl₂(PPh₃)₃ from this compound and triphenylphosphine. The triphenylphosphine acts as both a ligand and a reducing agent, converting Ru(III) to Ru(II).

Materials:

-

This compound (RuCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 part by mole) and triphenylphosphine (approximately 6-7 parts by mole).

-

Solvent Addition: Add anhydrous ethanol to the flask to create a moderately concentrated solution.

-

Reflux: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress is typically indicated by a color change from the initial dark solution to a brown suspension.

-

Precipitation and Isolation: After several hours of reflux, allow the reaction mixture to cool to room temperature. The product, RuCl₂(PPh₃)₃, will precipitate as a brown solid.

-

Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with ethanol and then a non-polar solvent like hexane to remove unreacted triphenylphosphine and other impurities.

-

Drying: Dry the resulting brown crystalline solid under vacuum.

Caption: Workflow for the synthesis of RuCl₂(PPh₃)₃.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a corrosive and hazardous material that requires careful handling.[14][15]

-

Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[5][14] It is classified as corrosive and can cause irritation to the respiratory system.[16] Thermal decomposition can release irritating and toxic gases, such as hydrogen chloride.[5][17]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[15][16]

-

Storage: RuCl₃·xH₂O is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][18] It should be kept away from incompatible materials such as strong reducing agents and metals.[16][19]

-

Spill & Disposal: In case of a spill, eliminate ignition sources and ventilate the area. Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5][16] All waste must be disposed of according to local, state, and federal regulations.

Conclusion

This compound is far more than a simple inorganic salt; it is a foundational pillar of modern ruthenium chemistry. Its favorable solubility and versatile reactivity make it an indispensable starting material for an extensive range of catalysts and advanced materials. For professionals in research and drug development, a thorough understanding of its properties, handling requirements, and synthetic potential is essential for unlocking innovations in catalysis, materials science, and pharmaceuticals.

References

- News - What is ruthenium III chloride used for?. (n.d.). Google Vertex AI Search. Retrieved January 8, 2026.

- Colonial Metals. (2015, July 31). Ruthenium (III)

- ChemicalBook. (2025, September 25). Ruthenium(III)

- Grokipedia. (n.d.). Ruthenium(III) chloride.

- Sigma-Aldrich. (n.d.). Ruthenium (III)

- AMERICAN ELEMENTS. (n.d.). Ruthenium(III)

- Wikipedia. (n.d.). Ruthenium(III) chloride.

- (2024, October 28). Ruthenium(III)

- PubChem. (n.d.).

- Alfa Aesar. (2025, September 18). Ruthenium(III)

- Carl ROTH. (n.d.). Safety Data Sheet: Ruthenium(III)

- Colonial Metals Inc. (n.d.). Ruthenium(III)

- Chem-Impex. (n.d.). Ruthenium(III)

- Santa Cruz Biotechnology. (n.d.). Ruthenium(III)

- Guidechem. (n.d.). What is Ruthenium(III) Chloride and How is it Prepared? - FAQ.

- Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET - Ruthenium(III)

- chemeurope.com. (n.d.). Ruthenium(III) chloride.

- (2025, March 6).

- Merck Millipore. (2023, January 4). SAFETY DATA SHEET - Ruthenium(III)

- UIV Chem. (n.d.). Ruthenium (III) chloride [14898-67-0].

- ChemicalBook. (2025, April 29). Ruthenium(III) chloride | 10049-08-8.

- ChemBK. (2024, April 9). RUTHENIUM(III)

- Guidechem. (n.d.). Ruthenium trichloride 10049-08-8 wiki.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Ruthenium(III)

- Sigma-Aldrich. (n.d.). Ruthenium(III) chloride ReagentPlus 14898-67-0.

- Sigma-Aldrich. (n.d.). Ruthenium(III)

- ResearchGate. (2017, April 14). Why researchers use RuCl3 xH2O as a precursor for Ru particles, not anhydrous RuCl3?.

- Fisher Scientific. (2014, July 16).

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Ruthenium(III) chloride | 10049-08-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]

- 7. News - What is ruthenium III chloride used for? [shlzpharma.com]

- 8. Page loading... [guidechem.com]

- 9. Ruthenium(III)_chloride [chemeurope.com]

- 10. Ruthenium (III) chloride [14898-67-0] | UIV Chem [uivchem.com]

- 11. This compound | 14898-67-0 [chemicalbook.com]

- 12. colonialmetals.com [colonialmetals.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Ruthenium trichloride hydrate | Cl3H2ORu | CID 6093376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. colonialmetals.com [colonialmetals.com]

- 17. fishersci.com [fishersci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.be [fishersci.be]

Ruthenium(III) Chloride Hydrate: A Cornerstone Precursor for Catalysis and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) stands as one of the most pivotal and versatile starting materials in the field of transition metal chemistry.[1][][3] While its anhydrous counterpart, RuCl₃, exists, the hydrated form, a dark brown or black crystalline powder, is overwhelmingly preferred in research and industrial settings due to its solubility in water and various polar organic solvents—a critical property that the insoluble anhydrous form lacks.[4][5] This guide provides a comprehensive exploration of the compound's central role as a precursor and its direct applications in catalysis, materials science, and electrochemistry, offering field-proven insights for professionals engaged in scientific innovation.

Part 1: The Premier Precursor in Ruthenium Chemistry

The utility of this compound stems from its status as the most common and accessible entry point into the vast landscape of ruthenium chemistry.[1][3][6] Ruthenium is notable for the kinetic stability of its adjacent oxidation states, particularly Ru(II), Ru(III), and Ru(IV), allowing for the synthesis of a rich diversity of complexes with tailored electronic and steric properties.[1][3] RuCl₃·xH₂O serves as the foundational building block for synthesizing hundreds of these compounds, from simple coordination complexes to sophisticated organometallic catalysts and advanced nanomaterials.[1][7]

The strategic importance of RuCl₃·xH₂O as a chemical linchpin is illustrated below.

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Ruthenium(III)_chloride [chemeurope.com]

- 4. This compound, 99.9% (PGM basis), Ru 38% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. colonialmetals.com [colonialmetals.com]

- 7. This compound from China manufacturer - 福建沃尔法生物科技有限公司 [wolfabio.com]

Introduction: The Versatile Precursor in Modern Chemistry

An In-depth Technical Guide to Ruthenium(III) Chloride Hydrate (CAS 14898-67-0) for Scientific Professionals

This compound (RuCl₃·xH₂O) is a cornerstone compound in the field of transition metal chemistry.[1] As a member of the platinum group metals, ruthenium is renowned for its potent catalytic abilities, and its hydrated chloride form is the most common and versatile starting material for accessing a vast array of ruthenium-based complexes and materials.[1][2] This dark brown or black solid, consisting of ruthenium in the +3 oxidation state, chlorine, and a variable amount of water molecules, serves as a critical precursor in organic synthesis, materials science, and emerging biomedical applications.[2][3] Its significance lies in its ability to facilitate a wide range of chemical transformations, often under mild conditions, making it invaluable for developing sustainable and efficient chemical processes.[4] This guide provides a comprehensive overview of its properties, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

This compound typically appears as a dark brown to black, hygroscopic powder or crystalline solid.[5][6] While the anhydrous form (RuCl₃) is insoluble in water, the hydrate is soluble in water and other polar solvents, a critical property for its use in solution-phase chemistry.[1][6] The "hydrate" designation, often with the formula RuCl₃·xH₂O, indicates a variable water content, which can influence its reactivity and solubility. Commercially available forms often approximate a trihydrate.[1]

In the solid state, anhydrous RuCl₃ exists in two main polymorphs. The black α-form features a layered structure, while the dark brown, metastable β-form consists of face-sharing octahedral chains.[1] The hydrated form's structure in solution is complex, often involving various aquo-chloro species. This inherent flexibility in its coordination sphere is a key reason for its broad utility as a precursor.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14898-67-0 | [7] |

| Molecular Formula | RuCl₃·xH₂O | [6][8] |

| Molecular Weight | 207.43 g/mol (anhydrous basis) | [8] |

| Appearance | Dark brown to black powder or crystalline solid | [2][5] |

| Solubility | Soluble in water and polar solvents; decomposes in hot water. Insoluble in cold water and ethanol. Soluble in hydrochloric acid. | [1][5][6] |

| Melting Point | >300-500°C (decomposes) | [1][9] |

| Oxidation State | Ru(III) | [2] |

| Hygroscopic Nature | Yes | [10] |

Synthesis and Commercial Availability

Industrially, the preparation of hydrated ruthenium(III) chloride often involves complex multi-step processes. One common laboratory-scale synthesis involves dissolving ruthenium hydroxide or hydrated ruthenium dioxide in hydrochloric acid, followed by evaporation and crystallization.[5][11] Another method involves the high-temperature chlorination of ruthenium metal powder.[1][11] Due to the complexity and potential hazards of these syntheses, most researchers procure the compound from specialized chemical suppliers. It is available in various grades, from technical grade to high-purity (e.g., 99.98% trace metals basis) ReagentPlus® grade, ensuring suitability for a range of applications from general synthesis to high-performance electronic materials.[12][13]

The Catalyst Precursor: A Workhorse in Organic Synthesis

The primary and most celebrated role of RuCl₃·xH₂O is as a precursor for a multitude of homogeneous and heterogeneous catalysts.[14] Its effectiveness stems from ruthenium's ability to access multiple stable oxidation states (especially Ru(II), Ru(III), and Ru(IV)), allowing it to participate in diverse reaction mechanisms.[1]

Key Catalytic Applications:

-

Hydrogenation: Ruthenium catalysts derived from RuCl₃·xH₂O are highly effective for the hydrogenation of various functional groups, including alkenes and alkynes.[2] They often operate under milder conditions than other catalysts, offering high selectivity.[2]

-

Oxidation: It is a precursor for catalysts used in the oxidation of alcohols to aldehydes and ketones.[2] These reactions often proceed via ruthenium-oxo intermediates that facilitate the electron transfer process.[2]

-

Olefin Metathesis: RuCl₃·xH₂O is the starting material for synthesizing the Nobel Prize-winning Grubbs' catalysts.[5] These catalysts are pivotal in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds, which has revolutionized polymer chemistry and complex molecule synthesis.[2]

-

C-H Activation: Modern synthetic methods increasingly utilize ruthenium catalysts for hydroarylation reactions via C-H bond activation.[15] Using simple RuCl₃·xH₂O as the precursor provides a cost-effective and efficient system for coupling aromatic ketones with olefins.[15]

Caption: Conceptual catalytic cycle initiated by RuCl₃·xH₂O.

Experimental Protocol: Synthesis of 2-Ethyl-3-methylquinoline

The following protocol is illustrative of the use of RuCl₃·xH₂O as a catalyst precursor in organic synthesis, based on its documented application.[5][13]

Objective: To synthesize 2-ethyl-3-methylquinoline from a primary aromatic amine and triallylamine using a ruthenium catalyst generated in situ.

Materials:

-

This compound (RuCl₃·xH₂O)

-

Primary aromatic amine (e.g., aniline)

-

Triallylamine

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Methodology:

-

System Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar) to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add the primary aromatic amine (1.0 eq), triallylamine (1.2 eq), and the anhydrous solvent.

-

Catalyst Introduction: Add a catalytic amount of this compound (e.g., 1-5 mol%).

-

Reaction: Heat the mixture to reflux under the inert atmosphere. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure 2-ethyl-3-methylquinoline.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol ensures that the final product is confirmed through rigorous characterization, validating the success of the catalytic transformation.

Applications in Materials Science and Drug Development

Beyond traditional catalysis, RuCl₃·xH₂O is a key ingredient in creating advanced materials.

-

Thin Films and Electronics: It serves as a precursor for depositing thin films of ruthenium and its oxides, which are used in microelectronics for manufacturing memory devices and integrated circuits due to their high conductivity and thermal stability.[3]

-

Energy Conversion: The compound is used to synthesize electrocatalysts for fuel cells and for the oxygen evolution reaction (OER) in water splitting.[3][14] It is also employed as a sensitizer in dye-sensitized solar cells (DSSCs), where ruthenium-based dyes absorb light to initiate the energy conversion process.[3]

-

Nanomaterials: RuCl₃·xH₂O is a common starting material for the synthesis of ruthenium nanoparticles, which have diverse applications in catalysis, drug delivery, and sensors.[4]

Caption: Standard workflow for a RuCl₃·xH₂O catalyzed organic reaction.

Emerging Role in Drug Development

A compelling area of modern research is the investigation of ruthenium complexes as anticancer agents.[4] Compounds like NAMI-A and KP1019, which are ruthenium(III) complexes, have entered clinical trials.[16] RuCl₃·xH₂O serves as a fundamental starting material for synthesizing novel ruthenium-based drug candidates.[14][16] The proposed mechanism involves the Ru(III) compound acting as a prodrug, which is then reduced to a more reactive Ru(II) species within the hypoxic (low-oxygen) environment of a tumor. This active species can then bind to DNA and other biomolecules, inducing apoptosis (programmed cell death) in cancer cells.

Caption: Conceptual pathway for Ru-based anticancer prodrugs.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is classified as harmful if swallowed, may be corrosive to metals, and causes severe skin burns and eye damage.[8][10][17] It is also very toxic to aquatic life with long-lasting effects.[8][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (goggles and face shield).[7][18][19] Use a NIOSH-approved respirator if dust formation is likely.[8][19]

-

Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[7][10] Avoid creating dust.[19] Wash hands thoroughly after handling.[10]

-

Storage: Store in a dry, cool, and well-ventilated place.[19][20] Keep the container tightly closed as the material is hygroscopic.[10] Store in a corrosion-resistant container.[10]

-

Spills and Disposal: In case of a spill, avoid dust formation, sweep up, and place in a suitable container for disposal.[10][19] Do not allow the material to enter drains.[19][21] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][20]

Conclusion

This compound (CAS 14898-67-0) is far more than a simple inorganic salt; it is a versatile and indispensable tool for the modern scientist. Its role as a precursor to highly active catalysts has profoundly impacted organic synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. Furthermore, its applications in materials science are contributing to advancements in electronics and renewable energy. As research continues, its potential in medicinal chemistry, particularly in the development of novel anticancer therapeutics, highlights a promising future. A thorough understanding of its properties, applications, and safety protocols is essential for harnessing the full potential of this remarkable compound.

References

- Safety Data Sheet: Ruthenium(III)

- News - What is ruthenium III chloride used for?. HENAN CHEMSINO CHEMICAL CO.,LTD.

- Ruthenium(III)

- Ruthenium(III)

- CAS 14898-67-0: Ruthenium(III)

- Ruthenium(III)

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- Ruthenium (III)

- Ruthenium Trichloride CAS No 14898-67-0 MATERIAL SAFETY D

- Ruthenium(III)

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- What is the synthesis of Hydrated Ruthenium(III) chloride?. Guidechem.

- This compound: CAS No. 14898-67-0. Colonial Metals Inc.

- Ruthenium(III) chloride ReagentPlus 14898-67-0. Sigma-Aldrich.

- 14898-67-0, R 0772, Ruthenium(III)

- MATERIAL SAFETY DATA SHEET - RUTHENIUM TRICHLORIDE (For Synthesis). Loba Chemie.

- Ruthenium(III)

- Ruthenium(III) chloride 38.0-42.0 Ru 14898-67-0. Sigma-Aldrich.

- Ruthenium(III)

- Ruthenium(III) chloride. Wikipedia.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Ruthenium(III)

- ruthenium (iii) chloride suppliers USA. Guidechem.

- Ruthenium(III)

- Ruthenium(III)

- Ruthenium(III)

- Synthesis and Characterization of Novel Ruthenium(III) Complexes with Histamine. PMC.

- Ruthenium(III) Chloride Complexes: RuCl2+. Journal of the American Chemical Society.

- What is Ruthenium(III) Chloride and How is it Prepared?. Guidechem.

- This compound from China manufacturer. Fujian Wolfa Biotechnology Co., Ltd.

- Ruthenium trichloride hydr

- Ruthenium Chloride as an Efficient Catalytic Precursor for Hydroarylation Reactions via C−H bond Activation.

- This compound 99.98% trace metals basis. Sigma-Aldrich.

- Synthesis and Characterization of Ruthenium(III) Chloride Complexes with Some 1,2-Disubstituted Benzimidazoles and their Catalytic Activity.

- Process for the preparation and/or purification of ruthenium(III) chloride.

- 20759-14-2|Ruthenium(III)

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]

- 3. News - What is ruthenium III chloride used for? [shlzpharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 14898-67-0 [chemicalbook.com]

- 6. CAS 14898-67-0: this compound [cymitquimica.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.be [fishersci.be]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Page loading... [guidechem.com]

- 12. 氯化钌 (III) 水合物 - 三氯化钌 [sigmaaldrich.com]

- 13. lookchem.com [lookchem.com]

- 14. This compound from China manufacturer - 福建沃尔法生物科技有限公司 [wolfabio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Characterization of Novel Ruthenium(III) Complexes with Histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ruthenium trichloride hydrate | Cl3H2ORu | CID 6093376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. colonialmetals.com [colonialmetals.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Researcher's Guide to the Physical Appearance of Ruthenium(III) Chloride Hydrate

Executive Summary

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a cornerstone precursor in modern ruthenium chemistry, catalysis, and materials science. However, its seemingly simple identity belies a chemical complexity that frequently challenges researchers. The common designation "Ruthenium(III) chloride" almost invariably refers to this hydrated form, a material whose physical appearance is intimately linked to a variable degree of hydration and the presence of related ruthenium species. This guide provides an in-depth analysis of the physical characteristics of RuCl₃·xH₂O, moving beyond a superficial description to explain the causality behind its appearance. We will dissect the critical role of hydration, differentiate the hydrate from its anhydrous polymorphs, and provide a field-proven protocol for accurately determining ruthenium content—a prerequisite for reproducible, high-fidelity research.

Macroscopic & Physical Properties: The First Encounter

On a laboratory bench, this compound typically presents as a dark brown to black solid.[1][2][] It is commercially available in various forms, most commonly as a fine powder, but also as small crystals or chunks.[] Some suppliers may describe the color as black or even greyish-black.[4] An almost black, reflective quality has also been noted, particularly in crystalline batches. The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This characteristic is not merely a storage footnote; it is central to the compound's nature and a primary reason for the variability observed between batches.

For quick reference, the key physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | RuCl₃·xH₂O | [1][2] |

| Appearance | Dark brown to black powder or crystals | [1][][5] |

| Molar Mass | 207.43 g/mol (anhydrous basis) | [2] |

| Density | ~3.11 - 3.90 g/cm³ | [2] |

| Hygroscopicity | Hygroscopic | |

| Solubility (Water) | Soluble | [1] |

| Solubility (Anhydrous) | Insoluble in water | [1] |

| Melting Point | >300-500 °C (decomposes) | [2][] |

The Decisive Influence of Hydration State

The "x" in the formula RuCl₃·xH₂O is the most critical variable dictating the compound's properties and, consequently, its precise use in synthesis. While the material is often referred to as a trihydrate (x≈3), this is merely an approximation.[1][][4] Commercial batches of hydrated ruthenium trichloride do not have a strictly defined number of water molecules.[6] This variability arises from the manufacturing process—typically dissolving ruthenium oxides in hydrochloric acid followed by evaporation—and its pronounced hygroscopic nature.[5]

From a practical standpoint, this undefined hydration has a profound impact on experimental design. Weighing out a sample of RuCl₃·xH₂O without knowing its exact water content introduces significant error into molar calculations. For stoichiometric reactions, such as the synthesis of organometallic catalysts or coordination complexes, this uncertainty can lead to poor yields, impure products, and a lack of reproducibility. This is precisely why many rigorously tested synthetic procedures specify drying the commercial hydrate to its anhydrous form before use, even if the subsequent reaction step involves an aqueous solution.[6] The purpose of this step is not to remove water for the reaction itself, but to establish a precise and known mass of RuCl₃.

The relationship between the different forms of ruthenium chloride is illustrated below.

Caption: Interconversion pathway for ruthenium chloride forms.

Structural Distinctions: Hydrated vs. Anhydrous Forms

To fully appreciate the nature of the hydrate, it is essential to distinguish it from the well-characterized anhydrous polymorphs of RuCl₃.

-

α-RuCl₃: This is the stable, black form of anhydrous ruthenium(III) chloride. It adopts a layered crystal structure analogous to chromium(III) chloride (CrCl₃-type), with a trigonal space group.[1][7] Within this structure, the ruthenium ions are arranged in honeycomb layers and exhibit octahedral coordination geometry.[1]

-

β-RuCl₃: This is a metastable, dark brown polymorph that consists of infinite chains of face-sharing octahedra.[1][2] It has a hexagonal crystal structure and irreversibly converts to the more stable α-form upon heating to 450–600 °C.[1][2]

The hydrated form does not possess such a well-defined, long-range crystal lattice. Its structure is more complex, consisting of various aquo- and hydroxy-chloro complexes of ruthenium.[6] This amorphous or microcrystalline nature contributes to its ready solubility in water and polar organic solvents, a stark contrast to the insolubility of the anhydrous forms.[1]

| Feature | This compound | α-Ruthenium(III) Chloride | β-Ruthenium(III) Chloride |

| Formula | RuCl₃·xH₂O | RuCl₃ | RuCl₃ |

| Common Color | Dark Brown to Black | Black | Dark Brown |

| Water Solubility | Soluble | Insoluble | Insoluble |

| Crystal System | Not well-defined | Trigonal | Hexagonal |

| Typical Use | General purpose starting material | Specialized applications, reference | Rarely used |

Factors Influencing Observed Physical Appearance

The final appearance of a sample of this compound is a composite of several interconnected factors. Understanding these factors is key to interpreting batch-to-batch variations.

-

Degree of Hydration: Higher water content can sometimes lead to a more "clumped" or crystalline appearance compared to a fine, dry powder.

-

Purity: The term "hydrated ruthenium trichloride" can be a misnomer. Commercial grades may contain a mixture of ruthenium oxidation states (e.g., Ru(IV)) as well as various oxo- and hydroxy-chlorocomplexes.[6] The presence of these species can subtly alter the hue from a deep brown to a more neutral black.

-

Physical Form: The manufacturing and handling process determines whether the final product is a fine powder, a microcrystalline solid, or larger chunks. This directly impacts its flowability, handling characteristics, and surface appearance.

The interplay of these factors is visualized in the diagram below.

Caption: Key factors determining the appearance of RuCl₃·xH₂O.

Standard Protocol: Gravimetric Assay of Ruthenium Content

Given the stoichiometric uncertainty, an accurate determination of the ruthenium content is a prerequisite for high-quality research. The following is a standard, reliable gravimetric protocol based on the chemical reduction of the salt to elemental ruthenium.

Objective: To determine the precise percentage by weight (% Ru) in a given sample of RuCl₃·xH₂O.

Principle: An aqueous solution of the ruthenium salt is treated to precipitate ruthenium hydroxide (or a hydrated oxide). The precipitate is then filtered, washed, and ignited under a controlled atmosphere to yield pure, metallic ruthenium, which is weighed.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.

-

Dissolution: Dissolve the sample in 100 mL of deionized water. The resulting solution will be red-brown.[6]

-

Precipitation: Heat the solution to boiling. While boiling, slowly add a 10% solution of sodium bicarbonate (NaHCO₃) dropwise. A precipitate of hydrated ruthenium oxide will form. Continue adding the bicarbonate solution until the precipitation is complete, which can be confirmed when the supernatant liquid is clear and colorless. A pH value of approximately 6.0 indicates completion.[8]

-

Digestion: Keep the solution boiling for an additional 5-10 minutes to allow the precipitate to coagulate and settle.[8]

-

Filtration: Filter the hot solution through an ashless filter paper (e.g., Whatman No. 42).

-

Washing: Wash the precipitate on the filter paper thoroughly with a hot 1% ammonium sulfate or ammonium chloride solution to remove any soluble impurities.[8] Finally, wash with hot deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).

-

Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain or silica crucible. Heat gently at first to dry the paper and char it without allowing it to ignite into flame.

-

Reduction: Place the crucible in a tube furnace. Heat the sample to 800-900 °C under a steady stream of hydrogen gas (H₂) for at least 2 hours to reduce the oxide to metallic ruthenium.[9][10]

-

Cooling & Weighing: Cool the crucible to room temperature in a desiccator under a continued stream of hydrogen or an inert atmosphere (like argon) to prevent re-oxidation. Once cool, weigh the crucible containing the ruthenium metal.

-

Calculation:

-

Let W_hydrate = Initial weight of the RuCl₃·xH₂O sample.

-

Let W_metal = Final weight of the pure ruthenium metal.

-

% Ru = (W_metal / W_hydrate) x 100

-

Conclusion

This compound is more than just a dark powder; it is a complex and variable material whose physical appearance is a direct reflection of its chemical state. For the researcher, scientist, or drug development professional, recognizing its hygroscopic nature, understanding the ambiguity of its hydration state, and appreciating the potential presence of other ruthenium species are paramount. Batch-to-batch variations in color and form should be seen not as inconsistencies, but as indicators of this inherent variability. For any work where stoichiometry is key, visual inspection alone is insufficient. An analytical assay to determine the precise ruthenium content is an indispensable step to ensure that this versatile starting material becomes a source of reproducible and reliable scientific outcomes.

References

-

Wikipedia. (n.d.). Ruthenium(III) chloride. Retrieved from [Link]

-

chemeurope.com. (n.d.). Ruthenium(III) chloride. Retrieved from [Link]

-

PubChem. (n.d.). Ruthenium trichloride hydrate. Retrieved from [Link]

-

Materials Project. (n.d.). mp-570997: RuCl3 (Trigonal, P3_112, 151). Retrieved from [Link]

-

Raut, P. D., & Joshi, A. P. (2014). SPECTROPHOTOMETRIC DETERMINATION OF RUTHENIUM PRESENT IN TRACES. International Journal of Research in Engineering and Technology, 3(9), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of α-RuCl3 and α-RuI3 with the R3¯ space group symmetry. Retrieved from [Link]

-

Badoe, D., et al. (2019). Honeycomb-structure RuI3, a new quantum material related to α-RuCl3. arXiv. Retrieved from [Link]

-

Reddit. (2016). Hydration of ruthenium(III) chloride. r/chemistry. Retrieved from [Link]

-

UIV Chem. (n.d.). Ruthenium (III) chloride [14898-67-0]. Retrieved from [Link]

-

Gilchrist, R. (1933). A gravimetric method for the determination of ruthenium. Bureau of Standards Journal of Research, 10(3), 395-402. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). A gravimetric method for the determination of ruthenium. NIST Digital Archives. Retrieved from [Link]

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Ruthenium(III)_chloride [chemeurope.com]

- 4. Ruthenium (III) chloride [14898-67-0] | UIV Chem [uivchem.com]

- 5. This compound | 14898-67-0 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 9. ijret.org [ijret.org]

- 10. scispace.com [scispace.com]

Unraveling the Complexity of Ruthenium(III) Chloride Hydrate Solubility in Water

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Navigating Aqueous Ruthenium Chemistry

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) stands as a cornerstone precursor in modern chemistry, pivotal for the synthesis of a vast array of organometallic catalysts, advanced materials, and potential therapeutic agents. Its utility is intrinsically linked to its behavior in solution, yet the term "water-soluble" belies a complex reality of hydrolysis, speciation, and kinetic uncertainty that can often lead to irreproducible results. This guide provides an in-depth exploration of the aqueous solubility of this compound, moving beyond simple definitions to offer a nuanced understanding grounded in chemical principles and validated experimental practice.

The Compound in Question: More Than Just a Simple Hydrate

Before delving into its aqueous behavior, it is crucial to understand the nature of the solid material itself. Commercially available "this compound" is often not a single, well-defined compound.

Anhydrous vs. Hydrated Forms

A fundamental distinction exists between the anhydrous and hydrated forms of ruthenium(III) chloride. The anhydrous form (RuCl₃) is generally insoluble in water and most common solvents, rendering it unsuitable for most solution-phase chemistry. In contrast, the hydrated form, RuCl₃·xH₂O, is readily soluble in water and other polar solvents like ethanol and acetone. This dramatic difference in solubility underscores the critical role of the coordinated water molecules in the dissolution process.

The Ambiguity of "x" in RuCl₃·xH₂O

A significant challenge for researchers is the variable water content in commercial batches of the hydrate. The "x" in RuCl₃·xH₂O often approximates a trihydrate, but the actual ruthenium content can vary significantly. This variability makes precise gravimetric preparation of solutions challenging and necessitates analytical determination of the ruthenium content for stoichiometric-sensitive reactions. Furthermore, technical grades may contain a mixture of ruthenium oxidation states (e.g., Ru(IV)) and various oxo- and hydroxy-chlorocomplexes, further complicating its reactivity.

Caption: Forms of Ruthenium(III) Chloride and Water Solubility.

Aqueous Dissolution: A Dynamic Process of Hydrolysis and Speciation

The dissolution of RuCl₃·xH₂O in pure water is not a simple physical process but a chemical transformation. Upon entering an aqueous environment, a series of ligand exchange reactions, known as hydrolysis or aquation, immediately begins.

Initially, a clear solution may form, but this can quickly become cloudy and produce precipitates as hydrolysis proceeds. The chloride ligands are sequentially replaced by water molecules, leading to a dynamic equilibrium of various chloro-aqua ruthenium(III) species.

The primary species formed depend heavily on the chloride ion concentration in the solution:

-

High [Cl⁻] (e.g., >7 M HCl): The hexachlororuthenate(III) anion, [RuCl₆]³⁻, is the predominant species.

-

Intermediate [Cl⁻] (e.g., 3-5 M HCl): The aquapentachlororuthenate(III) anion, [RuCl₅(H₂O)]²⁻, becomes significant.

-

Low [Cl⁻] (e.g., 0.5-2 M HCl): The diaquatetrachlororuthenate(III) anion, [RuCl₄(H₂O)₂]⁻, is the major species.

These reactions are often slow, and achieving equilibrium can take from several days to weeks at room temperature. This kinetic inertness is a hallmark of second and third-row transition metals and a critical consideration for experimental work.

Caption: Aqueous Speciation of Ru(III) Chloro Complexes.

Key Factors Governing Solubility and Solution Stability

To control the dissolution process and maintain a stable solution, several factors must be carefully managed.

The Critical Role of pH and Chloride Concentration

Dissolving this compound in pure water is generally ill-advised for preparing stable stock solutions due to rapid hydrolysis. As the pH increases towards neutral, the formation of insoluble ruthenium hydroxides and oxides is favored, leading to precipitation.

The most effective method to prevent hydrolysis is to dissolve the compound in aqueous hydrochloric acid (HCl). According to Le Chatelier's principle, the high concentration of chloride ions from the HCl shifts the equilibrium of the speciation reactions (shown in the diagram above) to the left, favoring the more stable, fully chlorinated [RuCl₆]³⁻ species and suppressing the formation of aquated complexes.

| Parameter | Influence on Solubility and Stability | Causality |

| Solvent | Pure Water: Leads to hydrolysis and precipitation. HCl Solution: Promotes stability and solubility. | High [Cl⁻] suppresses ligand exchange with water, stabilizing chloro-complexes. |

| pH | Low pH (Acidic): Stabilizes the Ru(III) ion against precipitation. Neutral/High pH: Promotes formation of insoluble hydroxo/oxo species. | Prevents the formation of Ru(OH)₃ and subsequent olation/oxolation reactions. |

| Temperature | Elevated Temperature: Accelerates hydrolysis and can lead to decomposition/precipitation. | Increases the rate of ligand exchange reactions. |

| Air Exposure | Prolonged Exposure: Can lead to partial oxidation of Ru(III) to Ru(IV). | Ru(III) is susceptible to oxidation in aqueous media. |

Validated Experimental Protocols

Adherence to standardized protocols is essential for achieving reproducible results in ruthenium chemistry.

Protocol 1: Preparation of a Standardized Aqueous Ruthenium(III) Stock Solution

This protocol describes the preparation of a stable stock solution by dissolving RuCl₃·xH₂O in hydrochloric acid.

Methodology:

-

Pre-analysis (Trustworthiness): Before preparing the stock solution, it is highly recommended to determine the exact ruthenium content of the solid RuCl₃·xH₂O batch via gravimetric analysis or ICP-OES of a digested sample. This step is crucial for accurate concentration calculations.

-

Weighing: Accurately weigh the desired amount of this compound and place it in a clean, volumetric flask.

-

Dissolution: Add a small volume of concentrated HCl (e.g., 6 M or 12 M) to the flask to wet the solid. Then, carefully dilute with deionized water to a final HCl concentration of at least 2-3 M. Causality: Using a sufficiently high concentration of HCl is critical to suppress hydrolysis from the outset.

-

Mixing: Agitate the solution using a magnetic stirrer or sonicator until the solid is fully dissolved. The solution should be a clear, red-brown color.

-

Equilibration (Expertise): Loosely cap the flask and allow the solution to stand at room temperature for a minimum of 24-48 hours (or longer, as indicated by literature for specific applications) to allow the chloro-aqua species to approach equilibrium.

-

Storage: Store the solution in a tightly sealed, amber glass bottle away from light to prevent photochemical reactions and potential oxidation.

Caption: Workflow for Preparing Stable Ru(III) Stock Solution.

Protocol 2: Spectroscopic Verification of Ruthenium(III) Chloro-Aqua Species

UV-Visible spectroscopy is a powerful, non-destructive technique to monitor the speciation of ruthenium in solution.

Methodology:

-

Sample Preparation: Prepare a series of RuCl₃·xH₂O solutions in varying concentrations of HCl (e.g., 1 M, 3 M, 6 M, 10 M).

-

Equilibration: Allow all solutions to equilibrate for an identical, extended period (e.g., one week).

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, acquire the absorbance spectra for each solution from approximately 200 to 600 nm, using the corresponding HCl solution as the blank.

-

Analysis (Authoritative Grounding): Compare the acquired spectra. The characteristic absorbance bands will shift and change in intensity, corresponding to the different predominant species ([RuCl₄(H₂O)₂]⁻, [RuCl₅(H₂O)]²⁻, [RuCl₆]³⁻) as a function of HCl concentration, consistent with published data. This provides a qualitative validation of the solution's state.

Troubleshooting Common Issues

| Observation | Potential Cause | Recommended Solution |

| Precipitate forms upon dilution with water. | Hydrolysis due to insufficient [Cl⁻]. | Ensure the final solution maintains a high enough HCl concentration (e.g., >1 M) to stabilize the chloro-complexes. |

| Solution color changes over time. | Slow equilibration of chloro-aqua species or potential oxidation. | Allow sufficient time for the solution to equilibrate before use. Store under an inert atmosphere if oxidation is suspected. |

| Inconsistent experimental results. | Use of an un-equilibrated solution or inaccurate concentration due to variable hydration. | Always allow stock solutions to age before use. Standardize the solution concentration using an appropriate analytical technique (e.g., ICP-OES). |

Conclusion

The solubility of this compound in water is a chemically dynamic process, far removed from a simple dissolution. For professionals in research and drug development, mastering its aqueous chemistry is not merely a procedural detail but a prerequisite for experimental success and reproducibility. By understanding the critical roles of hydration state, hydrolysis, pH, and chloride ion concentration, and by employing validated protocols for solution preparation and characterization, researchers can confidently harness the vast potential of this versatile ruthenium precursor.

References

Maintaining the Integrity of Ruthenium(III) Chloride Hydrate: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a cornerstone reagent in modern chemistry, serving as a critical starting material for the synthesis of a vast array of ruthenium-based catalysts and coordination complexes.[1] Its utility in fields ranging from organic synthesis to materials science and pharmaceuticals is well-established. However, the chemical integrity of this compound is highly sensitive to its environment. Improper handling and storage can lead to degradation, altering its reactivity and compromising the reproducibility of experimental results. This guide provides a comprehensive overview of the factors affecting the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Core Chemical Properties Dictating Stability

The stability of this compound is not an inherent constant but a dynamic state influenced by several key chemical and physical properties. Understanding these factors is paramount to preventing its degradation.

Hygroscopicity: The Primary Challenge

The most significant factor affecting the stability of this compound is its pronounced hygroscopic nature.[2][3][4] The compound readily absorbs moisture from the atmosphere, which has several detrimental consequences:

-

Variable Hydration: The 'x' in RuCl₃·xH₂O signifies a variable amount of water of crystallization.[1] Absorption of atmospheric moisture can alter this hydration state, changing the compound's molecular weight and molarity in solution, leading to significant stoichiometric errors in sensitive chemical reactions.

-

Hydrolysis: In the presence of excess moisture, the compound can hydrolyze. This process can lead to the formation of ruthenium oxides and the release of hydrogen chloride (HCl) gas, fundamentally altering the chemical nature of the reagent.[2][3] An aqueous solution of the material is acidic, with a pH of less than 2, indicating its propensity to react with water.[4][5]

Thermal Stability and Decomposition Pathway

This compound's response to temperature is a critical consideration. The hydrated form can begin to decompose at temperatures as low as 90°C.[5] This thermal decomposition typically involves the loss of water molecules and the eventual formation of ruthenium oxides and hydrogen chloride gas.[6] This is distinct from the anhydrous form (RuCl₃), which is far more thermally stable and decomposes at temperatures exceeding 500°C.[1][7] Therefore, exposing the hydrate to even moderate heat, such as from a nearby hot plate or direct sunlight, can initiate degradation.

Reactivity and Incompatibilities

This compound is a reactive chemical that must be stored away from incompatible materials to prevent hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents & Strong Alkalis: Can lead to violent reactions.[5]

-

Metals: The compound may be corrosive to certain metals.[3][8] Direct contact with aluminum, steel, or zinc should be avoided.[5]

-

Strong Reducing Agents: Can initiate unintended reduction of the Ruthenium(III) center.[2]

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is crucial. The goal is to create an environment that minimizes exposure to moisture, heat, light, and incompatible chemicals from the moment the container is received until it is consumed.

Initial Receipt and Long-Term Storage

Upon receiving a new container of this compound, it is essential to establish and maintain optimal long-term storage conditions.

Experimental Protocol: Long-Term Storage

-

Inspect Container: Upon receipt, verify that the manufacturer's seal is intact and the container is undamaged.

-

Log Information: Record the date of receipt and the manufacturer's lot number in your laboratory inventory.

-

Select Storage Location: The ideal location is a dedicated, ventilated cabinet for corrosive materials.[3][8]

-

Control Atmosphere: For maximum stability, store the tightly sealed original container inside a secondary container, such as a desiccator cabinet or a sealable bag containing a desiccant (e.g., silica gel). For ultimate protection, especially after the original seal is broken, storing the container within an inert atmosphere glove box or backfilling the container with an inert gas like argon or nitrogen is the gold standard.[3]

-

Control Temperature: While chemically stable at room temperature if kept perfectly dry[9][10], shelf-life is maximized at reduced temperatures. The choice of temperature depends on the desired storage duration and available facilities.

| Storage Condition | Temperature | Rationale & Best Use Case | Supporting Sources |

| Deep Freeze | -70°C | Maximizes long-term stability by minimizing water molecule mobility and slowing all potential degradation pathways. Recommended for archival samples or long-term storage of high-purity grades. | [9] |

| Refrigerated | 4°C | A common and effective practice for sensitive reagents. Significantly slows degradation compared to ambient temperature. Recommended for routine long-term storage. | [11] |

| Controlled Ambient | +5°C to +30°C | Acceptable for short to medium-term storage provided the material is kept scrupulously dry and the container is hermetically sealed. Requires a controlled, low-humidity environment. | [4] |

Short-Term Storage and In-Use Handling

When the compound is in active use, protocols must be adapted to minimize atmospheric exposure during weighing and dispensing.

Experimental Protocol: Handling and Dispensing

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This crucial step prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere Transfer: If possible, perform all weighing and transfers inside a nitrogen or argon-filled glove box.

-

Benchtop Transfer (If Glove Box is Unavailable):

-

Minimize the time the container is open.

-

Have all necessary spatulas, weigh boats, and secondary containers ready before opening the primary container.

-

Immediately after dispensing the required amount, securely close the container cap.

-

Consider gently flushing the container headspace with a stream of dry nitrogen or argon before sealing to displace moist air.

-

-

Return to Storage: Promptly return the sealed container to its designated long-term storage location (e.g., desiccator or refrigerator).

Visual and Physical Indicators of Degradation

Regular inspection of the material can provide early warnings of compromised integrity.

-

Expected Appearance: High-quality this compound is a dark brown to black crystalline powder.[12][13]

-

Signs of Degradation:

Laboratory Workflow and Safety

Integrating storage protocols into the overall laboratory workflow is essential for maintaining compound stability and ensuring user safety. The compound is corrosive and can cause severe skin burns and eye damage.[2][5] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When handling amounts that could generate dust, respiratory protection is required.[9]

References

- Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET - Ruthenium(III)

- Thermo Fisher Scientific. (2025, September 18). Ruthenium(III)

- Merck Millipore. (2023, January 4). SAFETY DATA SHEET - Ruthenium(III)

- ChemicalBook. (n.d.). Ruthenium(III)

- Sigma-Aldrich. (n.d.). Ruthenium (III)

- American Elements. (n.d.). Ruthenium(III)

- Colonial Metals, Inc. (2015, July 31). Ruthenium (III)

- Carl ROTH. (n.d.). Safety Data Sheet: Ruthenium(III)

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Ruthenium(III)

- ChemicalBook. (2025, September 25). Ruthenium(III)

- Wikipedia. (n.d.). Ruthenium(III) chloride.

- ChemicalBook. (n.d.). Ruthenium(III)

- PubChem. (n.d.). Ruthenium trichloride.

- chemeurope.com. (n.d.). Ruthenium(III) chloride.

- Sigma-Aldrich. (n.d.). Ruthenium(III) chloride ReagentPlus®.

- ChemScene. (n.d.). Ruthenium(III)

- Fisher Scientific. (n.d.). Ruthenium(III)

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. colonialmetals.com [colonialmetals.com]

- 3. fishersci.be [fishersci.be]

- 4. This compound CAS#: 14898-67-0 [m.chemicalbook.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Ruthenium(III)_chloride [chemeurope.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemscene.com [chemscene.com]

- 12. 氯化钌 (III) 水合物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound, 99.9% (PGM basis), Ru 38% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Ruthenium trichloride | Cl3Ru | CID 61850 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Ruthenium(III) Chloride Hydrate for Research and Development

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) stands as a cornerstone precursor in the field of ruthenium chemistry. Its versatility as a starting material for synthesizing a vast array of organometallic catalysts and coordination complexes makes it an indispensable tool for researchers in catalysis, materials science, and drug development.[1][] However, its utility is matched by its significant hazardous properties, which demand a comprehensive and nuanced understanding to ensure laboratory safety.

This guide moves beyond a standard safety data sheet (SDS) to provide an in-depth, technical framework for handling this compound. It is designed for the professional researcher and scientist, emphasizing the causality behind safety protocols and embedding self-validating systems into experimental workflows.

Chemical Identity and Physicochemical Properties

This compound is a dark brown or black solid, notable for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This property is not merely a storage concern; it can influence the material's reactivity and handling characteristics. Its solubility in water and hydrochloric acid dictates its behavior in both experimental and accidental release scenarios.[4][5]

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 14898-67-0 | [3][4][6] |

| Molecular Formula | RuCl₃·xH₂O | [1][6] |

| Appearance | Dark brown to black powder or solid | [4][5] |

| Key Characteristics | Hygroscopic, pungent odor, soluble in water | [3][4] |

| pH of Aqueous Solution | < 2 | [4][7] |

Hazard Identification and GHS Classification

The primary danger associated with this compound is its severe corrosivity.[6][8] As an acidic metal halide, its contact with moisture can lead to the formation of hydrochloric acid, making it extremely destructive to all biological tissues it contacts.[3][8] Understanding this mechanism is key to appreciating the severity of the recommended precautions.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion | Danger |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Exclamation Mark | |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Environment | |

| Corrosive to Metals | H290: May be corrosive to metals | Corrosion |

Source: Compiled from multiple safety data sheets.[3][4][6][9]

A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Before any experiment, a thorough risk assessment is mandatory. The most effective safety strategy follows the hierarchy of controls, which prioritizes systematic elimination of hazards over reliance on personal protection.

Caption: Hierarchy of Controls Workflow for this compound.

Standard Operating Procedures: From Benchtop to Storage

Adherence to meticulously planned protocols is non-negotiable. The following sections detail the essential steps for safe handling.

Engineering Controls: The Primary Barrier

Your primary defense is to isolate the chemical from the operator.

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[4][8]

-

Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the sole means of protection. Its selection must be deliberate and based on the specific tasks being performed.

| Protection Area | Required Equipment | Rationale and Causality |

| Eyes and Face | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield is required when handling larger quantities or when there is a significant splash risk.[6][8] | Protects against airborne dust and splashes. The severe and irreversible eye damage caused by this corrosive material necessitates robust protection.[3][10] |

| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts. Double-gloving is recommended. | Prevents severe skin burns upon contact.[8] Gloves must be inspected before use and disposed of immediately after contamination.[8] |

| Skin (Body) | A flame-resistant lab coat, fully buttoned, with long sleeves. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills on clothing and skin.[6][8] |

| Respiratory | A NIOSH-approved respirator with P100 (US) or P3 (EU) particulate filters is required if dust generation is unavoidable or if working outside of a fume hood is necessary for maintenance or emergency reasons.[3][8] | Protects the sensitive mucous membranes of the respiratory tract from the material's destructive effects.[3][8] |

Handling and Storage Protocols

Handling:

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Use a tared, sealed container to weigh the powder. Avoid scooping directly from the main stock bottle.

-

Transfers: Use anti-static spatulas and funnels to minimize dust generation.

-

Post-Handling: After use, decontaminate the spatula and work area. Wash hands and forearms thoroughly, even after removing gloves.[3][10]

Storage:

-

Container: Keep the container tightly closed to prevent absorption of moisture, which is critical due to its hygroscopic nature.[3][8]

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[4][8] The storage area should be locked.[3]

-

Compatibility: Store away from incompatible materials, such as strong bases and metals.[4][7]

Emergency Response: A Validating System of Preparedness

Rapid and correct response to an exposure is critical to minimizing injury.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[4][11]

-

Skin Contact: Do not hesitate. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and jewelry.[3][6] Seek immediate medical attention. The speed of this response is directly correlated to the reduction in tissue damage.

-

Eye Contact: Immediately and continuously flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3][12] Remove contact lenses if it is safe to do so. It is imperative to call for immediate medical assistance from an ophthalmologist.[3][11]

-

Ingestion: DO NOT INDUCE VOMITING. This is a critical instruction, as vomiting will re-expose the esophagus to the corrosive material, risking perforation.[3][4] If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[3][11]

Accidental Release and Disposal

Spill Response Protocol

A small, contained spill of solid this compound can be managed in-house if personnel are trained and have the appropriate spill kit.

Caption: Workflow for managing a small laboratory spill of RuCl₃·xH₂O.

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.[4]

-

Segregation: Do not mix this waste with other chemical waste streams.[3]

-

Labeling: Collect all waste in a clearly labeled, sealed, and corrosion-resistant container.

-

Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal company.[8][11] Under no circumstances should this material be disposed of down the drain.[4]

Toxicological and Ecological Profile

Toxicological Insights: The primary toxicological concern is severe, irreversible damage to skin, eyes, and mucous membranes upon contact.[3][8] Ingestion can cause perforation of the esophagus and stomach.[4][10] While systemic effects like a drop in blood pressure and convulsions are noted after uptake of large quantities, the immediate corrosive threat is paramount.[3] It is not classified as a carcinogen by IARC or NTP.[3][11]

Ecological Impact: This compound is classified as toxic or very toxic to aquatic life with long-lasting effects.[3][4] Due to its inorganic nature, standard methods for determining biodegradability are not applicable.[3] Its water solubility means that in the event of an environmental release, it can spread within water systems.[4] Therefore, preventing its release into drains and waterways is an environmental imperative.[3][4]

Conclusion

This compound is a powerful reagent that enables significant scientific advancement. However, its potential for causing severe harm necessitates a culture of safety built on a deep understanding of its hazards. By implementing the hierarchy of controls, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can leverage the utility of this compound while ensuring the safety of themselves, their colleagues, and the environment.

References

-

Thermo Fisher Scientific. (2025, September 18). This compound - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

-

Wikipedia. (n.d.). Ruthenium(III) chloride. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Ruthenium trichloride hydrate. [Link]

Sources

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 14898-67-0 [chemicalbook.com]

- 6. colonialmetals.com [colonialmetals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.be [fishersci.be]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sds.strem.com [sds.strem.com]

A Comprehensive Technical Guide to the Synthesis of Ruthenium(III) Chloride Hydrate

Abstract

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) stands as a cornerstone precursor in the vast landscape of ruthenium chemistry. Its significance is underscored by its extensive use in the synthesis of homogeneous and heterogeneous catalysts, advanced materials, and pharmaceuticals.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic methodologies, elucidating the chemical principles that govern these transformations. Furthermore, this document offers detailed experimental protocols, robust characterization techniques, and critical safety considerations, ensuring a holistic understanding and practical applicability of the described procedures.

Introduction: The Central Role of this compound

Ruthenium, a member of the platinum group metals, exhibits a rich and diverse coordination chemistry, largely accessible through its versatile trivalent chloride hydrate.[3] This dark brown or black solid is the most common starting material for accessing a myriad of ruthenium complexes spanning multiple oxidation states, notably Ru(II), Ru(III), and Ru(IV).[4] The catalytic prowess of ruthenium-based compounds in reactions such as hydrogenation, oxidation, and olefin metathesis has cemented the importance of RuCl₃·xH₂O as a critical entry point for catalyst development, including the renowned Grubbs' catalysts.[3][5] Its applications extend to materials science for thin-film deposition in electronics and as a precursor for nanomaterials.[1][6]

This guide will focus on the practical synthesis of this compound, moving beyond a mere recitation of steps to provide a deeper understanding of the process variables and their impact on the final product's quality.

Foundational Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Direct Chlorination of Ruthenium Metal

The most direct conceptual route to anhydrous Ruthenium(III) chloride is the reaction of ruthenium metal powder with chlorine gas at elevated temperatures.[4][7]

Reaction: 2 Ru(s) + 3 Cl₂(g) → 2 RuCl₃(s)

While straightforward, this method is often plagued by long reaction times and low efficiency, making it less common for industrial-scale production.[8] The anhydrous product is also insoluble in water, limiting its utility as a versatile precursor.[4] The synthesis of the hydrated form typically involves subsequent steps.

Oxidative Dissolution of Ruthenium Metal

Given the inertness of ruthenium metal to non-oxidizing acids, including aqua regia, oxidative dissolution is a more practical approach for bringing the metal into solution.[9][10] This is a multi-step process that leverages the formation of the volatile ruthenium tetroxide (RuO₄) as a key intermediate.

A prevalent industrial method is the alkali fusion-oxidative distillation-hydrochloric acid absorption process .[8] This robust method involves:

-

Alkali Fusion: Ruthenium powder is fused with a mixture of an alkali (e.g., NaOH or KOH) and an oxidizing agent (e.g., Na₂O₂, KNO₃). This converts the metallic ruthenium into a soluble ruthenate (e.g., Na₂RuO₄).

-

Oxidative Distillation: The resulting ruthenate solution is acidified and treated with a strong oxidizing agent (e.g., chlorine gas or sodium hypochlorite) to generate the highly volatile ruthenium tetroxide (RuO₄).[8][11] The RuO₄ is then distilled from the reaction mixture.

-

Hydrochloric Acid Absorption: The gaseous RuO₄ is passed through a solution of hydrochloric acid (HCl). In the presence of HCl, RuO₄ is reduced to Ru(III), forming a solution of chlororuthenic acid.

-

Crystallization: The resulting solution is carefully evaporated to concentrate the product, leading to the crystallization of dark brown RuCl₃·xH₂O.[8]